molecular formula C20H20O11 B120320 Taxifolin 3-O-beta-D-xylopyranoside CAS No. 40672-47-7

Taxifolin 3-O-beta-D-xylopyranoside

Cat. No.: B120320
CAS No.: 40672-47-7
M. Wt: 436.4 g/mol
InChI Key: UKSPRKDZNYSFRL-ARLBNVOWSA-N
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Description

Taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside that is derived from taxifolin, a naturally occurring flavonoid. This compound is characterized by the substitution of a beta-D-xylopyranosyl residue at position 3 of the taxifolin molecule. It is commonly found in plants belonging to the Polygonaceae family, such as Polygonum species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taxifolin 3-O-beta-D-xylopyranoside typically involves the glycosylation of taxifolin with a suitable xylosyl donor. One common method is the use of glycosyl halides in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources, such as Polygonum species. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving the use of glycosyltransferase enzymes can be employed to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Taxifolin 3-O-beta-D-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Taxifolin 3-O-beta-D-xylopyranoside has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.

    Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

    Industry: Utilized in the development of natural health products and dietary supplements

Comparison with Similar Compounds

Uniqueness: Taxifolin 3-O-beta-D-xylopyranoside is unique due to the presence of the beta-D-xylopyranosyl residue, which enhances its solubility and bioavailability compared to its parent compound, taxifolin. This modification also imparts distinct biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSPRKDZNYSFRL-ARLBNVOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 2
Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 3
Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 4
Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 5
Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 6
Taxifolin 3-O-beta-D-xylopyranoside

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